molecular formula C16H20N4O3S2 B2740442 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide CAS No. 682783-89-7

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide

Katalognummer: B2740442
CAS-Nummer: 682783-89-7
Molekulargewicht: 380.48
InChI-Schlüssel: VPODGUXTOMEHFP-ACCUITESSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at position 3. The propanamide side chain terminates in a 4-methylpiperazin-1-yl moiety. The 4-methylpiperazine group contributes to solubility and may influence pharmacokinetic properties like blood-brain barrier permeability .

Eigenschaften

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-18-6-8-19(9-7-18)17-14(21)4-5-20-15(22)13(25-16(20)24)11-12-3-2-10-23-12/h2-3,10-11H,4-9H2,1H3,(H,17,21)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODGUXTOMEHFP-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazolidinone core, which includes a furan moiety and a piperazine substituent. The molecular formula is C16H18N3O3S2C_{16}H_{18}N_3O_3S_2 with a molecular weight of 359.42 g/mol. The presence of the furan ring and thiazolidinone scaffold suggests multiple avenues for biological interaction.

Anticancer Activity

Studies have demonstrated that compounds within the thiazolidinone class exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that derivatives containing the thiazolidinone framework can induce apoptosis in human leukemia cell lines through mechanisms involving cell cycle arrest and cytotoxicity, as evidenced by assays such as MTT and Trypan blue .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 5eHL-6010Induces apoptosis
Compound 5fK56215Cell cycle arrest
DoxorubicinH35750Inhibits DDX3 helicase activity

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. The structural features that allow for interaction with bacterial membranes contribute to its effectiveness against various pathogens. For example, derivatives similar to this compound have been reported to inhibit bacterial growth through disruption of cellular processes.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
(E)-4-(5-(furan-2-ylmethylene)...Staphylococcus aureus32 µg/mL
(Z)-3-(5-benzylidene...)Escherichia coli16 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, such as DDX3 helicase, which plays a role in RNA metabolism and is implicated in cancer progression .
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
  • Antimicrobial Mechanisms : The thiazolidinone scaffold allows for interaction with bacterial membranes, leading to cell lysis or inhibition of vital metabolic processes.

Case Studies

Recent studies have explored various derivatives based on the thiazolidinone structure, with findings indicating that modifications at specific positions can enhance biological activity. For instance, a study demonstrated that compounds with electron-donating groups exhibited stronger anticancer properties compared to their counterparts lacking such substitutions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R Group) Core Structure Predicted logP
(E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)propanamide C₁₇H₁₉N₅O₃S₂ ~405.5* 4-Methylpiperazin-1-yl 4-Oxo-2-thioxothiazolidin-3-yl + furan 1.8–2.5
(E)-3-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)propanamide C₁₆H₁₃N₃O₃S₂ 359.42 Pyridin-2-yl Same as target compound 2.0–2.7
(Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-N-(pyridin-3-yl)acetamide derivative C₂₀H₁₈N₄O₂S₂ 410.5 Pyridin-3-yl + 2-methyl-3-phenyl 4-Oxo-2-thioxothiazolidin-3-yl + allyl 3.0–3.5

*Estimated based on structural similarity to .

Key Observations :

  • Substituent Effects : The 4-methylpiperazine group in the target compound likely improves water solubility compared to pyridinyl analogs (e.g., ’s compound) due to its basic nitrogen atoms, which enhance protonation at physiological pH .
  • Aromatic Substituents : The furan-2-ylmethylene group (target compound) vs. 2-methyl-3-phenylprop-2-enylidene () alters electronic and steric profiles. Furan’s oxygen atom may engage in hydrogen bonding, while phenyl groups favor hydrophobic interactions .

Stereochemical and Isomeric Considerations

  • The (E)-configuration in the target compound’s furan-methylene bridge contrasts with the (Z)-isomer in ’s allylidene group. This difference impacts molecular geometry, with the (E)-isomer adopting a trans arrangement that optimizes conjugation and planar stacking .
  • The Z/E isomerism in ’s compound could lead to divergent biological activities, though specific data are unavailable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.